

Off-target effects of BAY885 in cellular assays

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Compound of Interest

Compound Name: BAY885

Cat. No.: B2732229

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Technical Support Center: BAY 87-2243

Disclaimer: You have inquired about the compound "**BAY885**." Our search indicates that this may be a typographical error for the well-documented compound BAY 87-2243, a potent and selective inhibitor of mitochondrial complex I, which consequently suppresses hypoxia-inducible factor-1 (HIF-1) activation. The following information pertains to BAY 87-2243.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for BAY 87-2243?

A1: BAY 87-2243 is a potent and selective inhibitor of mitochondrial complex I.^{[1][2][3]} This inhibition blocks the electron transport chain, leading to reduced oxygen consumption and a decrease in ATP production under conditions reliant on oxidative phosphorylation.^[3] The primary downstream effect of this action is the suppression of hypoxia-inducible factor-1 α (HIF-1 α) protein accumulation, which in turn inhibits the transcription of HIF-1 target genes.^{[1][4]}

Q2: What are the known off-target effects of BAY 87-2243?

A2: BAY 87-2243 is reported to be a highly selective inhibitor.^{[2][5]} Broad-panel screening against various receptors, ion channels, and transporters did not reveal any significant binding or activity at concentrations below 1 μ M.^[4] Similarly, kinase profiler screening did not produce any significant hits.^[4] The primary effects observed in cellular assays are considered to be directly linked to its on-target activity of inhibiting mitochondrial complex I.

Q3: Does BAY 87-2243 inhibit other mitochondrial complexes?

A3: No, BAY 87-2243 is selective for mitochondrial complex I. Studies have shown that it does not have an inhibitory effect on complex III activity.[6]

Q4: Can BAY 87-2243 induce cell death? What is the mechanism?

A4: Yes. By inhibiting mitochondrial complex I, BAY 87-2243 can trigger an increase in mitochondrial reactive oxygen species (ROS).[3][7] This oxidative stress can lead to necroptosis and ferroptosis, ultimately resulting in cancer cell death.[2][8]

Q5: Why does BAY 87-2243 show cytotoxicity only under specific metabolic conditions?

A5: The cytotoxic effects of BAY 87-2243 are most prominent when cells are forced to rely on oxidative phosphorylation for energy. The compound shows significant anti-proliferative activity in cancer cells cultured in the absence of glucose (e.g., with galactose or lactate as the energy source). In standard high-glucose media, where cells can rely on glycolysis, the anti-proliferative effects are minimal.[6]

Troubleshooting Guide

Problem / Observation	Possible Cause	Recommended Action
No inhibition of HIF-1 α protein levels observed.	Use of hypoxia mimetics: The compound does not inhibit HIF-1 α accumulation induced by hypoxia mimetics like desferrioxamine or cobalt chloride. [1] [4]	Ensure experiments are conducted under true hypoxic conditions (e.g., 1% O ₂).
VHL-null cell line: BAY 87-2243 acts upstream of the von Hippel-Lindau (VHL) protein. It will not suppress HIF-1 α in VHL-deficient cells (e.g., RCC4 cells). [1] [5]	Use a VHL-proficient cell line (e.g., H460, HCT116) to study the compound's effects on HIF-1 α .	
Unexpected cytotoxicity observed under normoxic conditions.	Glucose depletion: Cell culture medium may be depleted of glucose, forcing cells to rely on oxidative phosphorylation, thereby revealing the compound's cytotoxic effects. [6]	Ensure consistent and fresh cell culture media with adequate glucose (e.g., 10 mM) for experiments where baseline toxicity is not the endpoint.
Variability in IC ₅₀ values between experiments.	Metabolic state of cells: The sensitivity of cells to BAY 87-2243 is highly dependent on their metabolic state (glycolytic vs. oxidative).	Standardize cell seeding density, passage number, and media conditions to ensure a consistent metabolic phenotype.
Compound appears inactive in an anti-proliferative assay.	High glucose media: Standard proliferation assays are often performed in high-glucose media, which masks the effect of mitochondrial complex I inhibition.	To assess anti-proliferative effects, perform the assay in glucose-free media supplemented with galactose or lactate.

Quantitative Data Summary

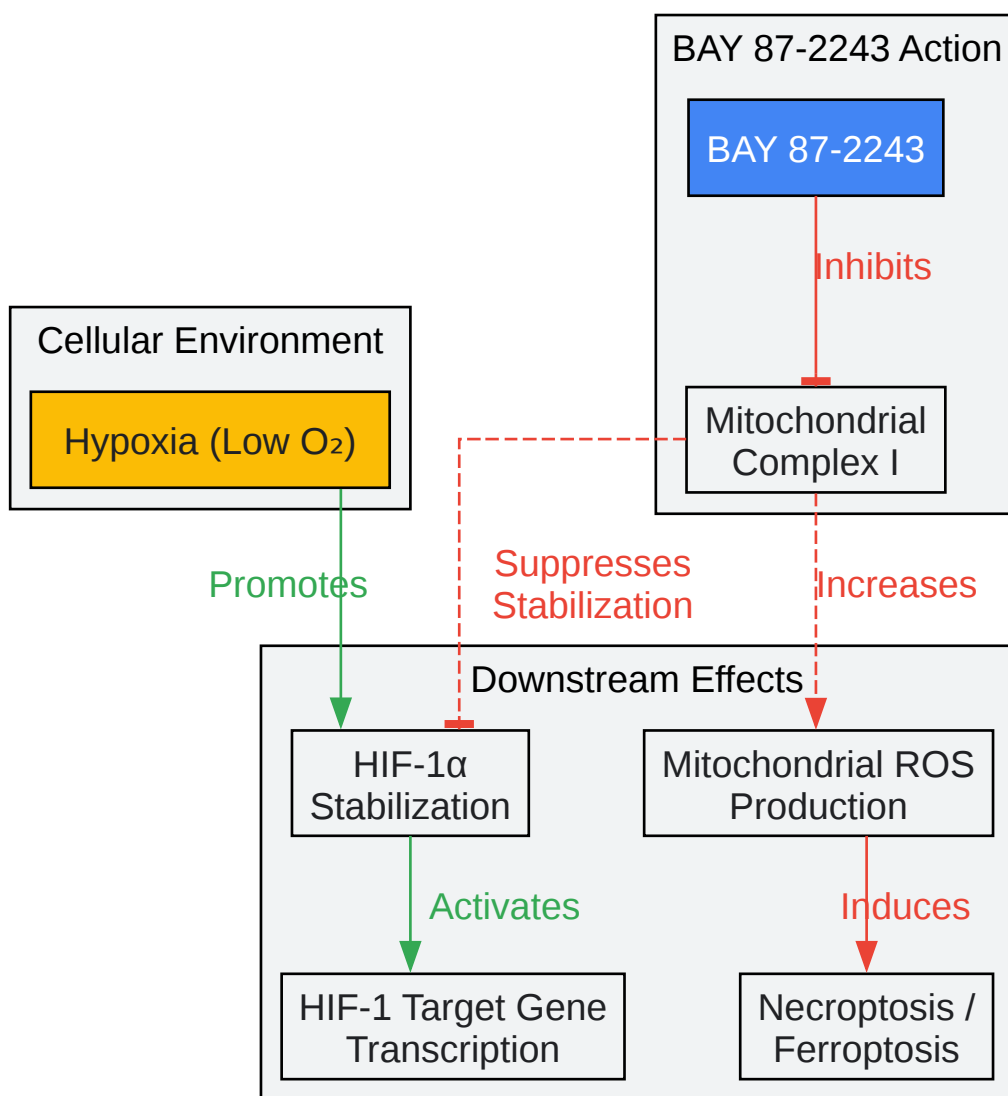
Table 1: On-Target Activity of BAY 87-2243

Assay	Cell Line / System	IC ₅₀ Value	Reference
HIF-1 Reporter Gene Activity	HCT116	0.7 nM	[2]
CA9 Protein Expression	HCT116	2 nM	[2]
Mitochondrial Complex I Inhibition	PC3 Mitochondria	10 nM	
Anti-proliferation (Galactose Media)	H460	~3 nM	
Anti-proliferation (Glucose Media)	H460	>10 μ M	

Table 2: Off-Target Selectivity Profile of BAY 87-2243

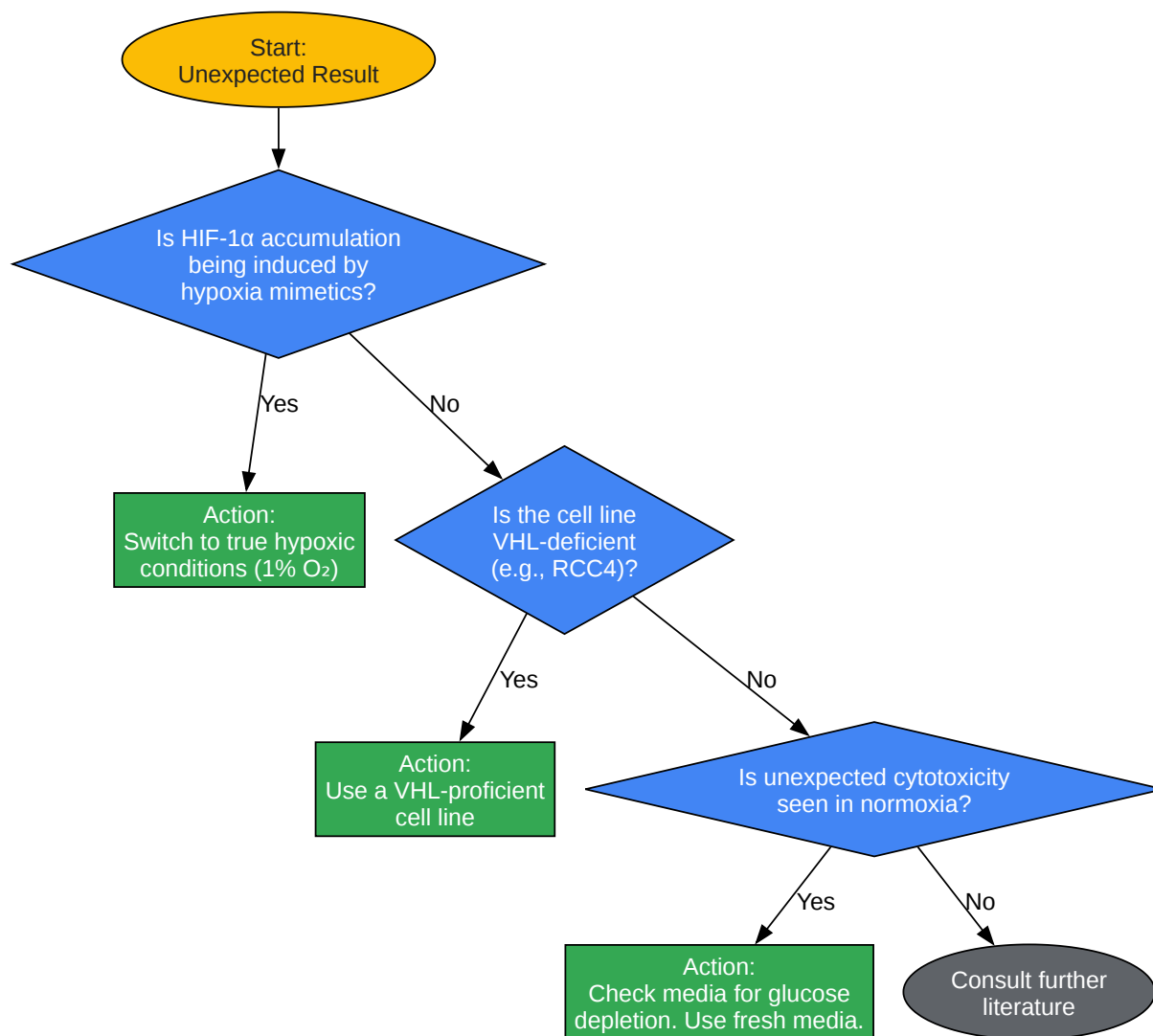
Target Class	Screening Panel	Result	Reference
Kinases	Kinase Profiler (Millipore)	No significant hits	[4]
Receptors, Ion Channels, Transporters	Lead Profiling Screen (Ricerca)	No significant binding at <1 μ M	[4]
Mitochondrial Complex III	-	No inhibition of activity	[6]

Signaling & Experimental Workflow Diagrams



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Caption: On-target signaling pathway of BAY 87-2243.



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